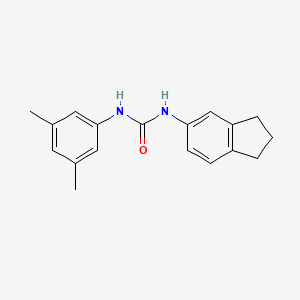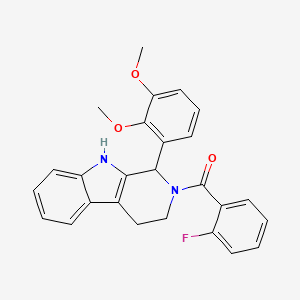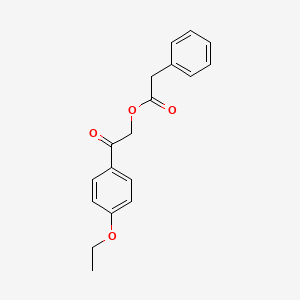
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW-501516 or Cardarine and has been studied extensively for its ability to activate PPAR-delta, a nuclear receptor that regulates lipid and glucose metabolism.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea activates PPAR-delta, a nuclear receptor that regulates lipid and glucose metabolism. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved energy metabolism. Additionally, PPAR-delta activation has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase endurance, improve glucose tolerance, and reduce insulin resistance. It has also been shown to increase muscle mass and improve lipid metabolism. Additionally, it has been investigated for its potential as a chemopreventive agent due to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for in vitro and in vivo studies. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, its potential for human use is still being investigated, and there are limitations to its use in lab experiments, such as its potential toxicity and lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea. One potential direction is the investigation of its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes. Additionally, its potential as a chemopreventive agent for inflammatory diseases such as cancer could be further explored. Further studies are also needed to determine its long-term safety and potential toxicity in humans.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3,5-dimethylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea has been studied extensively for its potential applications in various fields such as sports medicine, metabolic disorders, and cancer research. In sports medicine, this compound has been shown to improve endurance and increase muscle mass in animal studies. In metabolic disorders, it has been studied for its ability to improve glucose tolerance and reduce insulin resistance. In cancer research, it has been investigated for its potential as a chemopreventive agent.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-8-13(2)10-17(9-12)20-18(21)19-16-7-6-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBJBVKVQSFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)

![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)


![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963431.png)